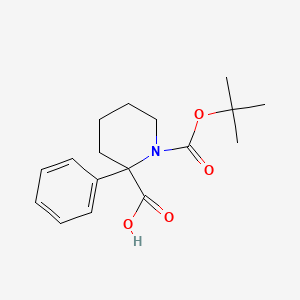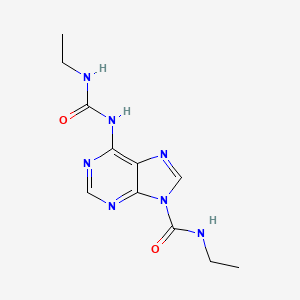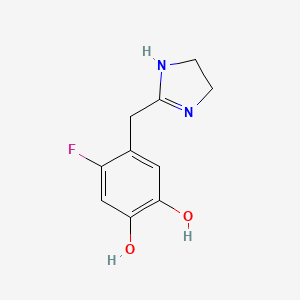
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol is a compound that features a unique combination of an imidazole ring and a fluorinated benzene diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring can interact with metal ions, which may play a role in its biological activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets through hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one derivatives
- 4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
4-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-5-fluorobenzene-1,2-diol is unique due to the presence of both an imidazole ring and a fluorinated benzene diol. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the imidazole ring provides versatility in chemical reactions and biological interactions.
Propriétés
Numéro CAS |
116218-76-9 |
|---|---|
Formule moléculaire |
C10H11FN2O2 |
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
4-(4,5-dihydro-1H-imidazol-2-ylmethyl)-5-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C10H11FN2O2/c11-7-5-9(15)8(14)3-6(7)4-10-12-1-2-13-10/h3,5,14-15H,1-2,4H2,(H,12,13) |
Clé InChI |
PPPBZEXMVSHNPG-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)CC2=CC(=C(C=C2F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)

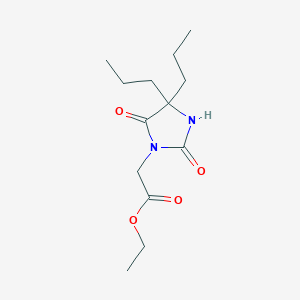

![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
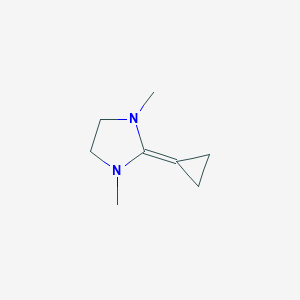
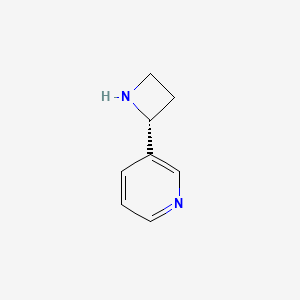
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
